molecular formula C27H16N2O3S B2971505 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 477570-08-4

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

货号: B2971505
CAS 编号: 477570-08-4
分子量: 448.5
InChI 键: QLAXBCAKUFGZSR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a useful research compound. Its molecular formula is C27H16N2O3S and its molecular weight is 448.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the underlying mechanisms contributing to its pharmacological effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with chromene-based scaffolds. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the molecular structure and purity.

1. Acetylcholinesterase Inhibition

One of the prominent biological activities of compounds related to benzo[d]thiazole is their inhibitory effect on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A study demonstrated that derivatives containing coumarin and thiazole exhibited potent AChE inhibition, with some compounds showing IC50 values as low as 2.7 µM . This suggests that this compound may also possess similar inhibitory properties, potentially contributing to cognitive enhancement in Alzheimer's models.

2. Monoamine Oxidase Inhibition

Inhibitors of monoamine oxidase (MAO), particularly MAO-B, are also crucial in treating neurodegenerative disorders. Research indicates that benzothiazole derivatives can act as dual inhibitors of AChE and MAO-B, providing a synergistic effect that enhances therapeutic efficacy against Alzheimer's disease . Compounds similar to this compound have shown promising results in inhibiting these enzymes, potentially leading to improved mood and cognitive function.

3. Antitumor Activity

The antitumor potential of benzothiazole derivatives has been well-documented. Various studies have reported that these compounds exhibit cytotoxic effects against cancer cell lines, including those resistant to conventional therapies. The mechanism often involves apoptosis induction through interactions with cellular targets such as Bcl-2 proteins . The structure–activity relationship (SAR) studies suggest that modifications on the benzothiazole moiety can significantly enhance anticancer activity.

Case Study 1: AChE Inhibition

A synthesized compound closely related to this compound was tested for AChE inhibition. The compound exhibited an IC50 value of 4.5 µM, demonstrating its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antitumor Activity

Another study evaluated a series of benzothiazole derivatives against various cancer cell lines. The compound showed significant cytotoxicity with an IC50 value of 15 µM against breast cancer cells, indicating its potential for further development as an anticancer agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound likely binds to the active sites of AChE and MAO-B, preventing substrate access and leading to increased levels of neurotransmitters.
  • Cell Cycle Disruption : In cancer cells, it may induce cell cycle arrest and apoptosis through mitochondrial pathways.

常见问题

Q. Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?

The compound is synthesized via condensation of substituted benzo[d]thiazol-2-amines with 2-oxo-2H-chromene-3-carbonyl chlorides, as demonstrated in studies achieving 60–97% yields . Key steps include:

  • Reagent selection : Use of DMF/DCM mixtures for amide bond formation (e.g., coupling 2-aminobenzothiazole with activated carbonyl intermediates) .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane) or recrystallization to achieve >95% purity .
  • Characterization : IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS for structural validation .

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • 1H^1 \text{H}-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl groups at δ 165–170 ppm) .
  • IR spectroscopy : Confirms amide C=O stretches (~1650 cm1^{-1}) and chromene C-O-C bonds (~1250 cm1^{-1}) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 429.08 for C24_{24}H15_{15}N2_2O3_3S) .

Q. Advanced: How can structure-activity relationships (SAR) guide optimization for antimicrobial activity?

SAR studies reveal:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO2_2, -Cl) on the benzothiazole ring enhance antibacterial activity against S. aureus (MIC: 8–16 µg/mL) .
  • Chromene modifications : 3-Oxo groups improve membrane permeability, while bulkier substituents reduce efficacy .
  • Table : Bioactivity of derivatives (e.g., 7f showed 18 mm inhibition zones vs. E. coli) .

Q. Advanced: How do computational docking studies align with experimental bioactivity data?

  • Targets : Docking into PDB:4H1J (antioxidant) and PDB:3G75 (antibacterial) reveals hydrogen bonding with key residues (e.g., Arg121 in 3G75) .
  • Discrepancies : Compounds with high docking scores may show low in vitro activity due to solvent effects or protein flexibility .
  • Validation : MD simulations or free-energy calculations (e.g., MM/GBSA) can resolve mismatches .

Q. Advanced: What strategies resolve contradictions in reported antioxidant vs. pro-oxidant effects?

  • Assay selection : DPPH/H2_2O2_2 scavenging (7a: IC50_{50} 12 µM) vs. cellular ROS assays to differentiate context-dependent behavior .
  • Redox tuning : Introducing electron-donating groups (e.g., -OCH3_3) enhances radical scavenging, while electron-deficient analogs may promote oxidation .

Q. Advanced: How can in vitro anti-inflammatory activity be translated to in vivo models?

  • COX inhibition : Derivatives like 8b (COX-1 IC50_{50}: 11.34 µM) require pharmacokinetic profiling (e.g., logP < 5 for blood-brain barrier penetration) .
  • Protein binding : Serum albumin assays (e.g., 78.28% inhibition for 8b) predict bioavailability .
  • In vivo validation : Zebrafish or murine models for acute inflammation (e.g., carrageenan-induced edema) .

Q. Advanced: What catalytic methods improve yield in large-scale synthesis?

  • Rh-catalyzed C-H amidation : Achieves regioselective functionalization (e.g., 3l–3p derivatives, 43.5–58.1 mg yields) .
  • Metal-free annulation : Temperature-controlled [3+2] cyclization with CS2_2 avoids transition-metal contaminants .

Q. Basic: What are the primary biological targets of this compound?

  • Enzymes : DHPS (dihydropteroate synthase) in bacteria , COX-1/COX-2 in inflammation .
  • Pathways : Reactive oxygen species (ROS) scavenging in antioxidant assays .

Q. Advanced: How does crystallography aid in understanding supramolecular assembly?

  • Cocrystal studies : Hydrogen bonding between benzothiazole N-H and chromene carbonyls drives 1D/2D networks .
  • Applications : Cocrystals with phenethylamide improve solubility for formulation .

Q. Advanced: What in silico tools predict metabolic stability?

  • ADMET profiling : SwissADME predicts moderate hepatic clearance (t1/2_{1/2}: ~4.5 hrs) due to esterase susceptibility .
  • Metabolite identification : CYP450 docking (e.g., CYP3A4) identifies oxidation hotspots .

属性

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16N2O3S/c30-25(20-15-19-17-8-2-1-7-16(17)13-14-23(19)32-27(20)31)28-21-10-4-3-9-18(21)26-29-22-11-5-6-12-24(22)33-26/h1-15H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAXBCAKUFGZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。